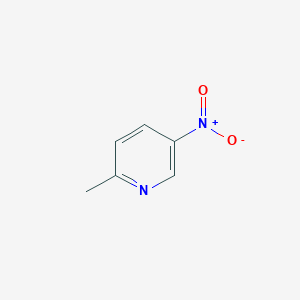
2-Methyl-5-nitropyridine
Cat. No. B155877
Key on ui cas rn:
21203-68-9
M. Wt: 138.12 g/mol
InChI Key: USZINSZJSVMICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07875728B2
Procedure details


The 2-methyl-5-nitropyridine of formula (BB) was prepared according to prior art literature (Odashima, T.; Sakakura, K.; Kohata, K.; Ishii, H., Bull. Chem. Soc. Jpn., 1993, 66, 797 and references therein). A reaction vessel charged with diethyl malonate (12.5 g, 78.0 mmol) in diethyl ether (450 mL) was further charged with sodium hydride (3.2 g of a 60% slurry in mineral oil, 79 mmol). When the evolution of hydrogen gas subsided, the 2-chloro-5-nitropyridine of formula (AA) (12.5 g, 79.0 mmol) was charged to the vessel with stirring. The solvent was then removed by evaporation and the red, tarry residue was heated to 110° C. for 1 hour. At this point, 6 M H2SO4 (90 mL) was charged to the vessel and the mixture was heated to reflux overnight. The solution was cooled in an ice bath and was neutralized with potassium hydroxide solution. The solids were removed by filtration and washed with chloroform. The filtrate was extracted with chloroform and the combined chloroform fractions were evaporated. The resulting crude material was purified by flash chromatography to yield 6.1 g (56%) of the 2-methyl-5-nitropyridine of formula (BB) as a pale orange solid.





Yield
56%
Identifiers


|
REACTION_CXSMILES
|
[C:1](OCC)(=O)CC(OCC)=O.[H-].[Na+].[H][H].Cl[C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][N:18]=1>C(OCC)C>[CH3:1][C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][N:18]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1)[N+](=O)[O-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The 2-methyl-5-nitropyridine of formula (BB) was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed by evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
At this point, 6 M H2SO4 (90 mL) was charged to the vessel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids were removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with chloroform
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was extracted with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined chloroform fractions were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting crude material was purified by flash chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC=C(C=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.1 g | |
| YIELD: PERCENTYIELD | 56% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
